Cholesteryl behenate

Descripción general

Descripción

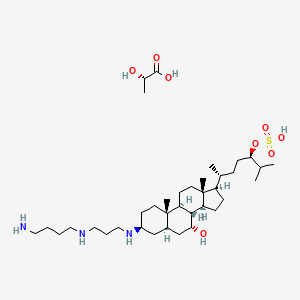

Cholesteryl behenate is a cholesterol ester associated with the neutral core of low density lipoprotein . Receptor-LDL complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters .

Synthesis Analysis

Cholesterol esters of long-chain saturated fatty acids (C12 to C22), as well as those of the CIS unsaturated fatty acids (oleic, linoleic, and linolenic), were prepared by the ester interchange method . This method starts with cholesteryl acetate and the methyl esters of the fatty acids, using sodium ethylate as a catalyst .Molecular Structure Analysis

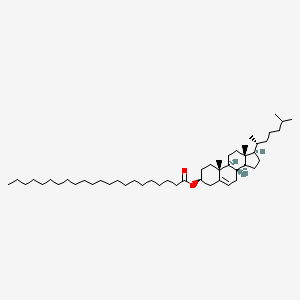

The molecular formula of Cholesteryl behenate is C49H88O2 . The molecular weight is 709.22 . The SMILES string representation is[H][C@@]1(CC[C@@]2([H])[C@]3([H])CC=C4CC@H[C@@]3([H])CC[C@]12C)OC(=O)CCCCCCCCCCCCCCCCCCCCC)C@HCCCC(C)C . Chemical Reactions Analysis

Cholesteryl behenate is associated with the neutral core of low density lipoprotein . Receptor-LDL complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters .Physical And Chemical Properties Analysis

Cholesteryl behenate is a solid at room temperature . It is highly pure (>99%) and is stored in a freezer .Aplicaciones Científicas De Investigación

Analytical Chemistry: Standard in Mass Spectrometry

Cholesteryl behenate is utilized as a standard in electrospray ionization tandem mass spectrometry for the analysis of cholesterol and cholesteryl esters . This application is crucial for the accurate quantification and identification of these compounds in biological samples, which is essential for various biochemical studies.

Biophysics: Study of Lipoprotein Structure

In biophysical research, cholesteryl behenate is associated with the neutral core of low-density lipoprotein (LDL) . The study of LDL structure and its interaction with cholesteryl behenate can provide insights into cardiovascular diseases and the development of potential treatments.

Medical Research: Atherosclerosis Studies

Cholesteryl behenate plays a role in the hydrolysis process of receptor-LDL complexes in lysosomes, releasing cholesterol from the esters . A defective enzyme responsible for this hydrolysis can lead to the formation of atherosclerotic lesions . Therefore, it’s used in medical research to understand and potentially treat atherosclerosis.

Drug Delivery Systems

Cholesterol-based compounds like cholesteryl behenate are explored for their potential in drug delivery systems . Their structural properties can be harnessed to create delivery vehicles that can effectively transport therapeutic agents to targeted areas in the body.

Development of Liquid Crystals and Gelators

Cholesteryl behenate contributes to the field of materials science through the development of cholesterol-based liquid crystals and gelators . These materials have unique properties that make them suitable for various technological applications, including displays and sensors.

Bioimaging Techniques

In bioimaging, cholesteryl behenate derivatives are investigated for their use in enhancing imaging techniques . They can be incorporated into compounds that provide better contrast or specificity in imaging biological tissues, aiding in diagnostics and research.

Mecanismo De Acción

Target of Action

Cholesteryl behenate is a cholesterol ester that is primarily associated with the neutral core of low-density lipoprotein (LDL) receptor complexes . The LDL receptor is the primary target of cholesteryl behenate. These receptors play a crucial role in controlling the amount of cholesterol in the body .

Biochemical Pathways

The primary biochemical pathway affected by cholesteryl behenate is the cholesterol metabolism pathway. The hydrolysis of cholesteryl behenate in lysosomes releases cholesterol, which can then be utilized in various cellular processes . This includes the synthesis of cell membranes, steroid hormones, bile acids, and vitamin D .

Pharmacokinetics

It is known that cholesteryl behenate is insoluble in ethanol , which suggests that it may have low bioavailability. More research is needed to fully understand the pharmacokinetics of cholesteryl behenate.

Result of Action

The hydrolysis of cholesteryl behenate results in the release of cholesterol, which is a vital molecule for various cellular functions . Cholesterol is essential for maintaining cell membrane integrity and fluidity, and it serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Understanding the role of cholesterol and deciphering the underlying molecular events in development is highly relevant to developing new therapies . Cholesteryl behenate, also known as Cholesteryl docosanoate, Cholesterol, docosanoate, Cholesteryl behenate, Cholest-5-en-3-ol (3β)-, docosanoate, Cholesterol behenate is a product in category Cholesterols .

Propiedades

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H88O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h30,39-40,42-46H,7-29,31-38H2,1-6H3/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOQXYUYHINMOC-FTAWAYKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H88O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210508 | |

| Record name | Cholesteryl behenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

709.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholesteryl behenate | |

CAS RN |

61510-09-6 | |

| Record name | Cholesteryl behenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61510-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl behenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061510096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesteryl behenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLESTERYL BEHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H15EQJ092L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

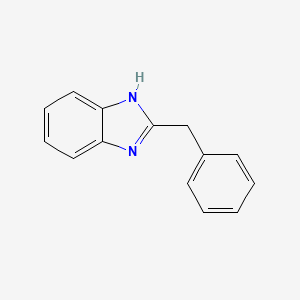

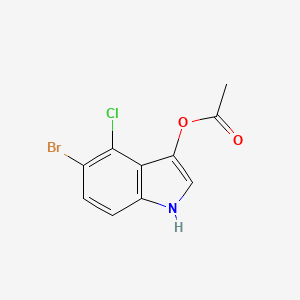

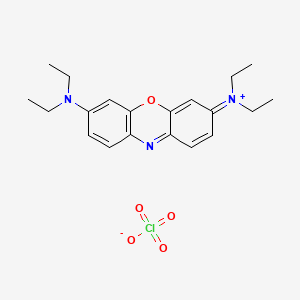

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

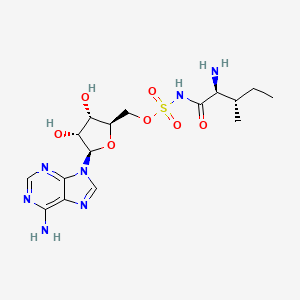

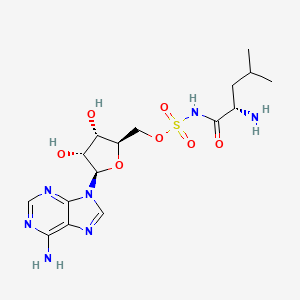

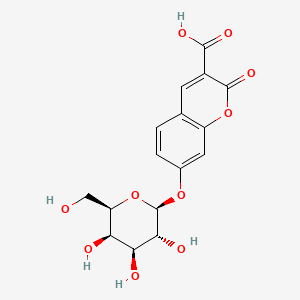

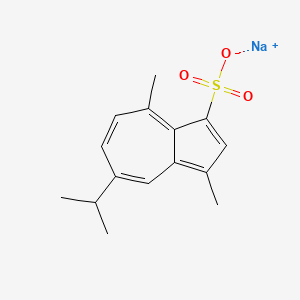

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.